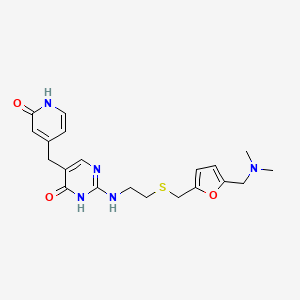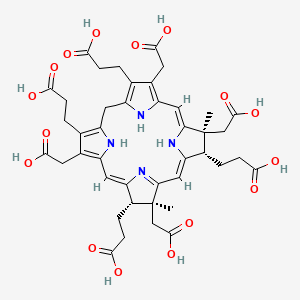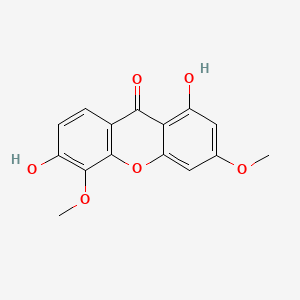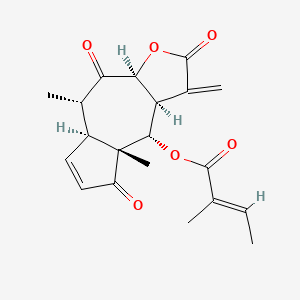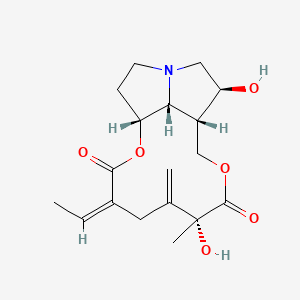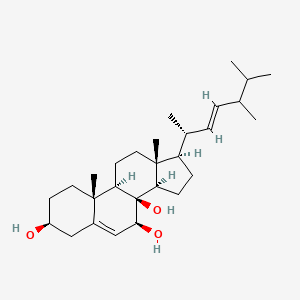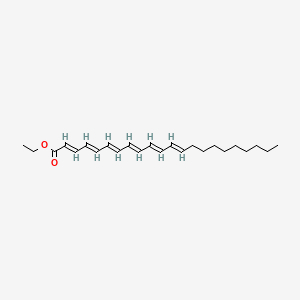
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is a complex organic compound characterized by multiple conjugated double bonds. This compound is an ester derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. The presence of multiple double bonds in a conjugated system imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate typically involves the esterification of docosahexaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized acid catalysts is common to facilitate catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions to form amides or ethers, respectively.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated esters.
Substitution: Amides and ethers.
Scientific Research Applications
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated systems and ester functional groups.
Biology: Investigated for its role in cell membrane structure and function due to its similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its omega-3 fatty acid content.
Mechanism of Action
The mechanism of action of ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The compound can modulate signaling pathways by interacting with membrane-bound receptors and enzymes. Additionally, its metabolites can act as signaling molecules, exerting anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E,4E,6E,8E,10E,12E)-3,7,11-trimethyl-13-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenoate
- Ethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11-trimethyl-15-(4-methyl-1,3-dioxetan-2-yl)hexadeca-2,4,6,8,10,12,14-heptaenoate
Uniqueness
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is unique due to its high degree of unsaturation and the presence of multiple conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role as an ester derivative of docosahexaenoic acid further enhances its significance in biological and medical research.
Properties
CAS No. |
73310-11-9 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+ |
InChI Key |
TYLNXKAVUJJPMU-DNKOKRCQSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |
Synonyms |
(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


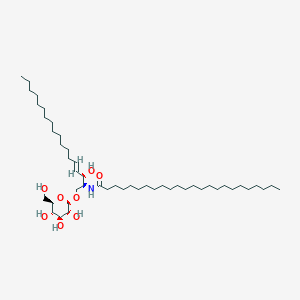
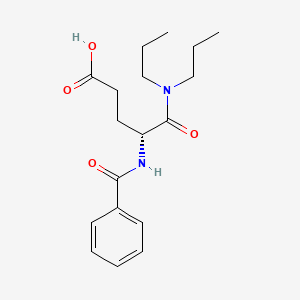

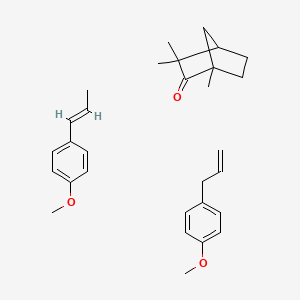
![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
![1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)
![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)
